molecular formula C8H14Cl2N2O B2642639 (R)-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride CAS No. 2416218-67-0

(R)-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B2642639
CAS No.: 2416218-67-0
M. Wt: 225.11
InChI Key: NQMOEOWCGIQVCO-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a methoxy group at the 6th position of the pyridine ring and an ethanamine side chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methoxypyridine.

    Formation of Ethanamine Side Chain: The ethanamine side chain is introduced through a series of reactions, including alkylation and amination.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

    Catalysts and Reagents: Specific catalysts and reagents are employed to enhance the reaction efficiency and selectivity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group and ethanamine side chain can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: Halogenating agents and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

®-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of both a methoxy group and an ethanamine side chain. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(1R)-1-(6-methoxypyridin-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-6(9)7-4-3-5-8(10-7)11-2;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYABILVABUNLPN-QYCVXMPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)OC)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC(=CC=C1)OC)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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